molecular formula C8H14O2 B14424792 Octa-2,6-diene-1,8-diol CAS No. 84117-75-9

Octa-2,6-diene-1,8-diol

Cat. No.: B14424792
CAS No.: 84117-75-9
M. Wt: 142.20 g/mol
InChI Key: ROGXKDQQAVRTSA-UHFFFAOYSA-N
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Description

Octa-2,6-diene-1,8-diol (CAS: N/A; molecular formula: C₈H₁₂O₂) is a linear diol characterized by conjugated double bonds at positions 2 and 6, with hydroxyl groups at the terminal carbons (C1 and C8). Its structure imparts unique reactivity, particularly in cyclization and oxidation reactions. This compound is of interest in synthetic organic chemistry for constructing bicyclic frameworks and as a precursor to bioactive molecules. Derivatives such as 10-Hydroxygeraniol (2,6-dimethylthis compound) are notable for their roles in terpenoid biosynthesis .

Properties

CAS No.

84117-75-9

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

octa-2,6-diene-1,8-diol

InChI

InChI=1S/C8H14O2/c9-7-5-3-1-2-4-6-8-10/h3-6,9-10H,1-2,7-8H2

InChI Key

ROGXKDQQAVRTSA-UHFFFAOYSA-N

Canonical SMILES

C(CC=CCO)C=CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis, such as those mentioned above, are likely employed on a larger scale with optimized reaction conditions to ensure high yield and purity.

Mechanism of Action

The mechanism by which Octa-2,6-diene-1,8-diol exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the electrophilic oxygen atom reacts with the nucleophilic carbon-carbon double bond, leading to the formation of carbonyl compounds . The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Structural Analogues and Derivatives

10-Hydroxygeraniol (2,6-Dimethylocta-2,6-diene-1,8-diol)
  • Structure : Features methyl substituents at C2 and C6, enhancing steric hindrance and altering electronic properties compared to the parent compound.
  • Applications: Key intermediate in monoterpene biosynthesis, particularly in iridoid and indole alkaloid pathways .
  • Synthesis : Produced via regioselective hydroxylation of geraniol derivatives, often using microbial enzymes or transition-metal catalysts .
Geranyl and Neryl Derivatives
  • Examples : (2E,4R,6S)-4,6-Dimethyl-2,7-octadien-1-ol and (2Z,4R,6S)-4,6-Dimethyl-2,7-octadien-1-ol ().
  • Key Differences : Positional isomerism (double bonds at C2–C3 vs. C6–C7) and stereochemistry (E/Z configurations) significantly influence biological activity. For instance, geranyl derivatives are precursors in sesquiterpene synthesis, while neryl analogs exhibit distinct antimicrobial properties .
Octamethylbicyclo[3.2.1]octadienes
  • Structure : Bicyclic analogs with methyl substituents on a fused-ring system. Theoretical studies predict 344 possible stereoisomers due to variable double bond positions (e.g., octa-2,6-diene vs. octa-2(10),6-diene) and stereochemical complexity .
  • Reactivity : Unlike linear diols, these bicyclic compounds undergo Diels-Alder reactions with high regioselectivity, making them valuable in materials science .
Octahydroacridin-1,8-diones
  • Structure: Symmetric diketones synthesized from cyclohexane-1,3-dione monoamines.
  • Synthesis Advantage : The method avoids oxidative steps, enabling efficient production of derivatives like pyrrolidine-fused acridines .

Physicochemical Properties

Compound Molecular Formula Functional Groups Boiling Point (°C) Solubility Key Applications
This compound C₈H₁₂O₂ Terminal diol, diene 245–250 (est.) Polar solvents Cyclization precursors
10-Hydroxygeraniol C₁₀H₁₈O₂ Methyl, diol, diene 280–285 (est.) Ethanol, DMSO Terpenoid biosynthesis
Octamethylbicyclo[3.2.1]octadiene C₁₆H₂₄ Bicyclic, diene 180–190 (est.) Nonpolar solvents Polymer additives
Octahydroacridin-1,8-dione C₁₃H₁₈NO₂ Diketone, amine >300 DMF, THF Pharmaceutical intermediates

Reactivity and Functionalization

  • Oxidation : this compound is prone to epoxidation at conjugated dienes, whereas 10-Hydroxygeraniol undergoes selective oxidation at allylic positions to form ketones .
  • Cyclization : The parent diol forms bicyclic ethers under acidic conditions, while octamethylbicyclo derivatives resist ring-opening due to steric protection .

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